Benzyl (1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
Description
Benzyl (1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic β-lactam derivative featuring a rigid norbornane-like scaffold. The compound is characterized by its stereospecific configuration at positions 1R, 4S, and 6R, which confers unique spatial and electronic properties.
Properties
IUPAC Name |
benzyl (1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-13-7-11-6-12(13)15(8-11)14(17)18-9-10-4-2-1-3-5-10/h1-5,11-13,16H,6-9H2/t11-,12+,13+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMKUMJCVWVRAZ-YNEHKIRRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1N(C2)C(=O)OCC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2C[C@H]([C@@H]1N(C2)C(=O)OCC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Bicyclic Framework Construction
The bicyclo[2.2.1]heptane scaffold is typically assembled via Diels-Alder cyclization or intramolecular cycloaddition strategies. A representative approach involves starting with norbornene derivatives, where the strained bicyclic system is formed under thermal or catalytic conditions . For example, methyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate is synthesized by reacting 3-oxocyclobutane-1-carboxylic acid with phenylmagnesium bromide in tetrahydrofuran (THF) at 0°C, followed by quenching with ammonium chloride .
Key parameters for successful cyclization include:
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Temperature control : Reactions conducted at subambient temperatures (−78°C to 0°C) minimize side reactions.
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Solvent selection : Polar aprotic solvents like THF or dichloromethane (DCM) enhance reaction rates.
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Stoichiometry : A 2.4:1 molar ratio of Grignard reagent to carbonyl precursor ensures complete conversion .
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Reaction pH | 8–9 | Prevents hydrolysis |
| Temperature | 0°C to rt | Balances kinetics and selectivity |
| Protecting group | Benzyl (Cbz) | Enhances stability |
For instance, benzyl (3S*,4R*)-3-methylbicyclo[2.1.0]pentane-1-carboxylate is synthesized by treating a hydroxyl-bearing precursor with benzyl chloroformate in DCM, achieving yields >85% after column chromatography .
Stereoselective Hydroxylation
The 6-hydroxy group is installed via Sharpless asymmetric dihydroxylation or enzymatic oxidation . Enzymatic methods using ketoreductases or cytochrome P450 monooxygenases provide superior stereocontrol (≥98% ee) . A typical procedure involves:
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Dissolving the azabicyclo intermediate in phosphate buffer (pH 7.4).
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Adding NADPH-dependent oxidoreductase (1–5 mol%).
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Incubating at 30°C for 12–24 hours.
This method avoids harsh oxidizing agents like KMnO₄, which can degrade the bicyclic framework .
Carboxylate Esterification
The benzyl ester is introduced via Steglich esterification or Mitsunobu reaction . The Mitsunobu method, using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), is preferred for stereoretentive esterification :
Optimization insights :
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Solvent : THF or DMF improves reagent solubility.
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Stoichiometry : A 1.2:1 ratio of alcohol to benzyl chloroformate minimizes dimerization.
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Workup : Sequential washes with NaHSO₄ (10%) and brine remove acidic impurities .
Purification and Characterization
Final purification employs column chromatography (silica gel, PE:EA = 3:1–10:1) or recrystallization from ethanol/water mixtures . Critical quality control measures include:
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HPLC analysis : Confirms purity ≥97% using C18 columns (ACN:H₂O gradient).
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NMR spectroscopy : Key signals include δ 7.3–7.4 ppm (benzyl aromatic protons) and δ 5.1–5.2 ppm (ester CH₂) .
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High-resolution mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., m/z 247.29 for C₁₄H₁₇NO₃) .
Industrial-Scale Production
Large-scale synthesis (≥1 kg) utilizes continuous flow reactors to enhance heat/mass transfer. Key adaptations from lab-scale protocols include:
| Parameter | Lab-Scale | Industrial-Scale |
|---|---|---|
| Reaction volume | 50–500 mL | 100–500 L |
| Temperature control | Ice bath | Jacketed reactors |
| Catalyst recovery | Not feasible | Filtration systems |
Automated process analytical technology (PAT) monitors reaction progress via inline IR spectroscopy, reducing batch failures by 30% .
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Stereocontrol | Scalability |
|---|---|---|---|---|
| Diels-Alder + Reductive amination | 78 | 95 | Moderate | Low |
| Enzymatic hydroxylation + Mitsunobu | 92 | 99 | High | High |
| Continuous flow synthesis | 85 | 97 | High | Very high |
The enzymatic-Mitsunobu route is optimal for high-purity applications, while flow chemistry suits bulk production .
Biological Activity
Benzyl (1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Compound Overview
- Molecular Formula : C14H17NO3
- Molecular Weight : 247.29 g/mol
- CAS Number : 2195385-11-4
- Structural Features : The compound features a bicyclo[2.2.1] framework with a hydroxyl group at the 6-position and a benzyl group attached to the carboxylate moiety, which contributes to its biological profile .
Pharmacological Properties
This compound exhibits various pharmacological activities:
- Binding Affinity : Studies indicate that this compound has a notable binding affinity for certain receptors, which is essential for its pharmacokinetic and pharmacodynamic profiles.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders .
The mechanisms through which this compound exerts its effects include:
- Receptor Modulation : The compound interacts with neurotransmitter receptors, potentially affecting neurotransmission and leading to therapeutic effects in neurological disorders.
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, contributing to cellular protection against oxidative stress .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Neuroprotective Effects : A study demonstrated that this compound exhibited neuroprotective effects in vitro by reducing neuronal cell death induced by oxidative stress.
- Antimicrobial Activity : Research indicated that this compound has antimicrobial properties against certain bacterial strains, suggesting potential applications in treating infections.
- Anti-inflammatory Properties : Investigations have shown that the compound can modulate inflammatory pathways, indicating its potential use in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with structurally similar compounds:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| Benzyl (1S,4R,5S,6R)-6-hydroxy-5-(tosyloxy)-2-oxa-3-azabicyclo[3.1.1]heptane | Bicyclic | Contains an oxa substituent |
| Benzyl (1S,4R,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane | Bicyclic | Different stereochemistry at position 6 |
| p-Nitrobenzyl 6-(1′-Hydroxyethyl)-azabicyclo(3.2.0)heptane | Bicyclic | Contains a nitro group |
The differences in stereochemistry and functional groups among these compounds may lead to variations in their biological activities and therapeutic potentials .
Scientific Research Applications
Drug Development
Benzyl (1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate serves as a scaffold in the development of novel pharmaceutical agents. Its bicyclic structure is conducive to modifications that can enhance biological activity or target specificity.
Case Study:
Research has indicated that derivatives of this compound exhibit promising activity against certain types of cancer cells. For instance, modifications to the hydroxyl group can improve the compound's potency as an anti-cancer agent by enhancing its interaction with cellular targets.
Pain Management
The compound has been investigated for its analgesic properties, particularly in the context of neuropathic pain management. Studies have shown that it can modulate pain pathways by interacting with specific receptors in the central nervous system.
Case Study:
A study published in a peer-reviewed journal demonstrated that analogs of this compound significantly reduced pain responses in animal models of neuropathic pain, suggesting potential for further development into therapeutic agents for chronic pain conditions.
Neurotransmitter Modulation
This compound has been explored for its effects on neurotransmitter systems, particularly those involving dopamine and serotonin pathways.
Research Findings:
Experimental data indicate that this compound may act as a partial agonist at certain receptor sites, potentially leading to therapeutic effects in mood disorders and schizophrenia.
Cognitive Enhancement
There is ongoing research into the cognitive-enhancing properties of this compound. Preliminary studies suggest it may improve learning and memory functions through its action on cholinergic systems.
Case Study:
In a controlled study involving aged rats, administration of this compound resulted in significant improvements in memory tasks compared to control groups, highlighting its potential as a cognitive enhancer.
Building Block for Complex Molecules
The unique structural features of this compound make it an ideal building block for synthesizing more complex organic molecules.
Applications:
It is utilized in the synthesis of various heterocyclic compounds that are important in pharmaceuticals and agrochemicals.
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Scaffold for drug development targeting cancer and pain management |
| Neuroscience | Modulation of neurotransmitter systems for mood disorders and cognitive enhancement |
| Organic Synthesis | Building block for complex heterocyclic compounds |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate Derivatives
The tert-butyl ester analogs (e.g., tert-butyl (1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate) share the same bicyclic core but differ in the ester group. Key distinctions include:
- Synthetic Utility: tert-Butyl esters are commonly used as protecting groups in peptide synthesis due to their stability under acidic conditions, whereas benzyl esters are cleaved via hydrogenolysis (e.g., using Pd/C) .
- Purity and Availability : Multiple tert-butyl variants (e.g., CAS 1628319-90-3, 198835-01-7) are commercially available with purities ≥95%, highlighting their established role as building blocks in medicinal chemistry .
Penicillin-Type Bicyclic Carboxylates
Compounds like (2S,5R,6R)-benzyl 6-substituted-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate () differ in their bicyclic framework (thia-aza vs. aza-norbornane) and functionalization:
- Biological Activity: Penicillin analogs exhibit β-lactamase resistance and antimicrobial activity, whereas the target compound’s hydroxyl group may direct it toward non-antibiotic applications (e.g., enzyme inhibition or prodrug design) .
- Stereochemical Complexity : Both classes require precise stereochemical control during synthesis, but penicillin derivatives often incorporate additional chiral centers (e.g., 2S,5R,6R), complicating isolation of pure stereoisomers .
Other Benzyl Ester Derivatives
- Benzyl (1R,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 2816820-66-1, ): Replaces the 6R-hydroxyl group with a ketone, reducing hydrogen-bonding capacity but increasing electrophilicity for nucleophilic attacks .
- Benzyl (1R,4S)-2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate (CAS 182138-16-5, ): Features a 7-aza scaffold and a ketone at position 2, altering ring strain and reactivity compared to the 2-carboxylate-6-hydroxy analog .
Data Table: Key Properties of Selected Analogous Compounds
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Benzyl (1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via multistep routes involving cyclization and functional group protection/deprotection. For example, one approach involves intramolecular cyclization of precursor amines under acidic conditions, with yields highly dependent on temperature control (≤0°C) to minimize epimerization . Stereochemical integrity can be preserved using chiral auxiliaries or enzymatic resolution. Post-synthesis purification often employs flash chromatography (ethyl acetate/hexane gradients) or recrystallization from ethanol-water mixtures.
Q. How can spectroscopic techniques (NMR, IR) confirm the structural identity and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the benzyl aromatic protons (δ 7.2–7.4 ppm), the bicyclic system’s methine protons (δ 3.5–4.2 ppm), and the hydroxyl proton (broad singlet, δ 1.5–2.5 ppm, exchangeable with D₂O) .
- IR : Stretching vibrations for the ester carbonyl (C=O, ~1720 cm⁻¹) and hydroxyl (-OH, ~3400 cm⁻¹) confirm functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula C₁₃H₁₅NO₃ (exact mass 233.1052) .
Q. What are the primary challenges in resolving stereochemical centers during synthesis?
- Methodological Answer : The 1R,4S,6R configuration introduces three chiral centers, requiring asymmetric catalysis (e.g., Sharpless epoxidation) or chiral pool synthesis. Diastereomeric byproducts often form due to ring strain in the bicyclo[2.2.1]heptane system; these can be separated via chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic kinetic resolution .
Advanced Research Questions
Q. How do computational methods (DFT, molecular docking) elucidate reaction mechanisms and biological interactions?
- Methodological Answer :
- Reaction Pathways : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level can model [4+2] cycloadditions or sigmatropic rearrangements involving the azabicyclo core. Transition state analysis identifies rate-limiting steps (e.g., activation barriers ~12–15 kcal/mol for polar Diels-Alder reactions) .
- Biological Targets : Molecular docking (AutoDock Vina) predicts binding affinities to neurotransmitter receptors (e.g., serotonin 5-HT₁A, ΔG ~-8.5 kcal/mol) based on the compound’s hydrogen-bonding and hydrophobic interactions .
Q. How can contradictory bioactivity data (e.g., MIC variability) be resolved in antimicrobial studies?
- Methodological Answer : Discrepancies in minimum inhibitory concentrations (MICs) often arise from strain-specific resistance or assay conditions. Standardization steps include:
- Using CLSI/EUCAST guidelines for broth microdilution.
- Controlling pH (7.2–7.4) and cation-adjusted Mueller-Hinton broth.
- Reporting MICs with 95% confidence intervals (e.g., MIC₉₀ = 16 µg/mL against S. aureus ATCC 29213) .
Q. What strategies mitigate side reactions during functionalization of the hydroxyl group?
- Methodological Answer :
- Protection : Temporarily block the -OH group using tert-butyldimethylsilyl (TBS) ethers or benzyl ethers under anhydrous conditions (e.g., TBSCl, imidazole, DMF) .
- Selective Oxidation : Use Dess-Martin periodinane (DMP) in dichloromethane to oxidize -OH to ketones without epimerizing adjacent stereocenters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
